molecular formula C9H17N3O2 B1412279 (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide CAS No. 1841701-78-7

(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide

Cat. No.: B1412279
CAS No.: 1841701-78-7
M. Wt: 199.25 g/mol
InChI Key: SUBRYWZJFONNJW-RNFRBKRXSA-N
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Description

(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide is a chiral compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and specific reagents can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and protein binding due to its structural features.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but lacking the formamido and propanamide groups.

    Piperine: An N-acylpiperidine found in plants, known for its antioxidant properties.

    Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms, displaying various pharmacological effects.

Uniqueness

(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-N-[(2R)-1-amino-1-oxopropan-2-yl]piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-6(8(10)13)12-9(14)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3,(H2,10,13)(H,12,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBRYWZJFONNJW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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